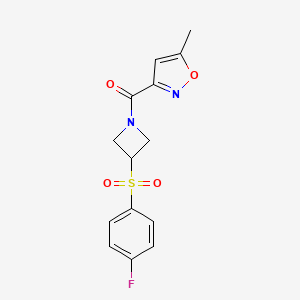

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4S/c1-9-6-13(16-21-9)14(18)17-7-12(8-17)22(19,20)11-4-2-10(15)3-5-11/h2-6,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTOMJKBHYWTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Azetidinyl Ring: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a sulfonyl chloride.

Attachment of the Methylisoxazolyl Moiety: The final step involves the formation of the isoxazole ring through a cycloaddition reaction, followed by the attachment of the methyl group via alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Desulfonylated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : The sulfonyl group is known to enhance the anti-inflammatory potential of compounds, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator in various biological pathways.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its ability to inhibit certain enzymes involved in cancer progression, this compound may serve as a lead compound for developing anticancer drugs.

- Neurological Disorders : The isoxazole moiety is often associated with neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the significance of this compound in clinical research:

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in resistant strains, suggesting its potential as a novel antibiotic candidate.

- Clinical Trials for Anti-inflammatory Effects : Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with chronic inflammatory conditions. Early results show promise in reducing inflammation markers.

- Pharmacokinetic Studies : Research focusing on the pharmacokinetics of this compound has shown favorable absorption and distribution profiles, indicating its viability for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations

Sulfonyl Group Reactivity: The 4-fluorophenyl sulfonyl group is a recurring motif in the evidence, notably in 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (used in bicalutamide synthesis) . This suggests that sulfonylation steps using sodium salts of 4-fluorophenylsulfinic acid (as in ) could be relevant for synthesizing the target compound.

Heterocyclic Core Variations :

- The azetidine ring in the target compound contrasts with triazole () or pyrazolo-pyridine () cores in analogs. Azetidine’s rigidity may enhance binding affinity compared to larger rings, while isoxazole’s metabolic stability could differ from triazole’s hydrogen-bonding capacity .

The sulfonyl group’s role in improving solubility or target engagement (as in ) may further support drug-likeness.

Synthetic Challenges :

- highlights characterization via NMR and MS for sulfonamide analogs, which are likely applicable to the target compound. However, the azetidine’s strain and the isoxazole’s sensitivity to reaction conditions may necessitate optimized synthetic protocols.

Biological Activity

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Isoxazole Moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is crucial for binding affinity, while the azetidine ring may influence conformational flexibility, allowing for better interaction with target sites.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Compounds with sulfonyl groups often show efficacy against bacterial strains. |

| Anti-inflammatory | Isoxazole derivatives are known to reduce inflammation in preclinical models. |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes, affecting cellular pathways. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . -

Anti-inflammatory Effects :

Research published in Medicinal Chemistry Communications demonstrated that isoxazole derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases . -

Enzyme Inhibition Studies :

A recent study focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was tested against glucokinase, showing promising results in modulating enzyme activity, which could be beneficial for metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| (3-(Phenylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | Moderate antimicrobial | Lacks fluorine substitution |

| (3-(4-Methylphenyl)sulfonyl)azetidin-1-yl(5-methylisoxazol-3-yl)methanone | Reduced anti-inflammatory | Contains a methyl group instead of fluorine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the azetidine ring followed by coupling with the 5-methylisoxazole moiety. Key steps include:

- Sulfonylation : Reacting azetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl intermediate .

- Methanone Formation : Coupling the sulfonylated azetidine with 5-methylisoxazole-3-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

- Critical Parameters : Temperature control (<50°C to avoid decomposition), inert atmosphere (N₂/Ar), and catalyst optimization (e.g., DMAP for acylation) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : ¹H NMR (δ 7.8–8.1 ppm for fluorophenyl protons; δ 2.4 ppm for methylisoxazole), ¹³C NMR (confirm carbonyl at ~170 ppm), and ¹⁹F NMR (fluorine environment analysis) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% area) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can the electronic effects of the 4-fluorophenylsulfonyl group influence reactivity in downstream reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to map electron density distribution, identifying sulfonyl group as an electron-withdrawing moiety that activates the azetidine ring for nucleophilic substitution .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., phenylsulfonyl derivatives) in SN2 reactions (e.g., azide displacement) .

- Key Finding : Fluorine’s electronegativity enhances sulfonyl group stability, reducing hydrolysis susceptibility in aqueous conditions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate assays under controlled conditions (e.g., identical cell lines, serum-free media) to isolate compound-specific effects .

- Purity Reassessment : Re-analyze disputed batches via HPLC and ¹H NMR to rule out impurities (e.g., unreacted sulfonyl chloride) as confounding factors .

- Structural Analog Testing : Compare activity of fluorophenyl vs. non-fluorinated derivatives to determine if fluorine contributes to observed discrepancies .

Q. What in silico methods predict the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~2.8), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with biological targets (e.g., kinase enzymes), focusing on sulfonyl and isoxazole moieties as hydrogen bond acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.